molecular formula C17H10N2O2 B14444604 3,4-Pyridinedicarboximide, N-(1-naphthyl)- CAS No. 74037-46-0

3,4-Pyridinedicarboximide, N-(1-naphthyl)-

Cat. No.: B14444604
CAS No.: 74037-46-0
M. Wt: 274.27 g/mol
InChI Key: NKRFIZVCUSHRSY-UHFFFAOYSA-N
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Description

3,4-Pyridinedicarboximide, N-(1-naphthyl)- is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes a pyridine ring substituted with a naphthyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Pyridinedicarboximide, N-(1-naphthyl)- typically involves the reaction of 3,4-pyridinedicarboxylic acid with 1-naphthylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the imide bond . The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or xylene for several hours.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Pyridinedicarboximide, N-(1-naphthyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3,4-Pyridinedicarboximide, N-(1-naphthyl)- involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Pyridinedicarboximide, N-(1-naphthyl)- is unique due to its specific combination of the pyridine ring and the naphthyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds .

Properties

CAS No.

74037-46-0

Molecular Formula

C17H10N2O2

Molecular Weight

274.27 g/mol

IUPAC Name

2-naphthalen-1-ylpyrrolo[3,4-c]pyridine-1,3-dione

InChI

InChI=1S/C17H10N2O2/c20-16-13-8-9-18-10-14(13)17(21)19(16)15-7-3-5-11-4-1-2-6-12(11)15/h1-10H

InChI Key

NKRFIZVCUSHRSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=NC=C4

Origin of Product

United States

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